4,4,5,5,5-Pentafluoropentyl 4-methylbenzenesulfonate

Catalog No.
S3613020
CAS No.
209325-64-4
M.F
C12H13F5O3S
M. Wt
332.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4,5,5,5-Pentafluoropentyl 4-methylbenzenesulfona...

CAS Number

209325-64-4

Product Name

4,4,5,5,5-Pentafluoropentyl 4-methylbenzenesulfonate

IUPAC Name

4,4,5,5,5-pentafluoropentyl 4-methylbenzenesulfonate

Molecular Formula

C12H13F5O3S

Molecular Weight

332.29 g/mol

InChI

InChI=1S/C12H13F5O3S/c1-9-3-5-10(6-4-9)21(18,19)20-8-2-7-11(13,14)12(15,16)17/h3-6H,2,7-8H2,1H3

InChI Key

BDLIHQYAFPYPHL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCC(C(F)(F)F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCC(C(F)(F)F)(F)F

Physicochemical Properties and Potential Applications

  • Surfactant and Lubricant Properties

    PFPS possesses low surface tension and exhibits resistance to heat, acids, and alkalis []. These properties are characteristic of surfactants, which can lower the surface tension of liquids, and lubricants, which reduce friction between surfaces. Research explores utilizing PFPS in various industrial processes that require such properties [].

  • Stability

    Another advantage of PFPS is its stability under high pressure and various chemical conditions []. This makes it suitable for research involving harsh environments or demanding chemical reactions.

Applications in Material Science

  • Membranes

    Due to its fluorinated chain, PFPS demonstrates chemical resistance and hydrophobic properties []. These attributes make it a potential candidate for developing advanced membranes for separation processes used in scientific research [].

  • Surfaces with Specific Properties

    The unique properties of PFPS can be utilized to modify surfaces, imparting desired characteristics like water repellency, chemical resistance, or low friction []. This opens doors for research in microfluidics, lab-on-a-chip devices, and other microfabrication applications.

4,4,5,5,5-Pentafluoropentyl 4-methylbenzenesulfonate is a fluorinated organic compound characterized by a pentafluoropentyl group attached to a 4-methylbenzenesulfonate moiety. Its molecular formula is C11H10F5O3SC_{11}H_{10}F_5O_3S, and it is known for its unique properties due to the presence of multiple fluorine atoms, which influence its chemical behavior and interactions. The sulfonate group contributes to its solubility in polar solvents, making it useful in various applications.

Typical of sulfonates and fluorinated compounds. Key reactions include:

  • Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles, making it useful for synthesizing various derivatives.
  • Fluorination Reactions: The pentafluoropentyl group can undergo reactions that alter its fluorine content or replace it with other functional groups.
  • Esterification: The sulfonate can react with alcohols to form esters, which are important in organic synthesis.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 4,4,5,5,5-Pentafluoropentyl 4-methylbenzenesulfonate can be achieved through several methods:

  • Direct Fluorination: Starting from a suitable precursor such as 4-methylbenzenesulfonic acid, fluorination can be performed using fluorinating agents like sulfur tetrafluoride or other fluorides under controlled conditions.
  • Nucleophilic Substitution: A pentafluoropentyl alcohol can be reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to yield the desired sulfonate.
  • Esterification: The reaction of pentafluoropentanol with 4-methylbenzenesulfonic acid can also lead to the formation of this compound.

These methods allow for the efficient production of the compound while maintaining the integrity of its functional groups.

4,4,5,5,5-Pentafluoropentyl 4-methylbenzenesulfonate has several applications due to its unique chemical properties:

  • Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex fluorinated compounds.
  • Potential Use in Pharmaceuticals: Its structural characteristics may lend themselves to applications in drug design and development.
  • Surface Coatings: Due to its fluorinated nature, it could be utilized in developing hydrophobic and oleophobic coatings.

Interaction studies involving 4,4,5,5,5-Pentafluoropentyl 4-methylbenzenesulfonate focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential as a reagent in organic synthesis and assess its environmental impact.

Additionally, research into its interactions with biological systems is essential for understanding any potential toxicity or pharmacological effects it may have when used in medicinal chemistry.

Several compounds share structural similarities with 4,4,5,5,5-Pentafluoropentyl 4-methylbenzenesulfonate. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
2,2,3,3-Tetrafluoropropyl 4-methylbenzenesulfonateTetrafluoropropyl groupLower fluorine content; different physical properties
Perfluorobutane sulfonic acidFully fluorinated butane chainHigh stability and persistence in the environment
Perfluorohexane sulfonic acidFully fluorinated hexane chainSimilar environmental concerns as perfluorobutane
Trifluoroacetic acidTrifluoroacetyl groupStrong acidity; different reactivity profile

These comparisons illustrate that while these compounds share some structural features (like the sulfonate group), their unique properties stem from variations in their fluorination patterns and carbon chain lengths.

XLogP3

3.9

Dates

Last modified: 08-20-2023

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